Cas no 875309-83-4 (L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate))
L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) Chemical and Physical Properties
Names and Identifiers
-
- L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate)
- C12883
- (S)-benzyl2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate2,2,2-trifluoroacetate
- Benzyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid
- L-Phenylalanine, (
- L-Phenylalanine, (alphaS)-alpha-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate)
- 875309-83-4
- CS-14923
- CS-M3178
- AS)-
- (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate
- A-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate)
- AKOS037650522
-
- Inchi: InChI=1S/C32H39N3O4.C2HF3O2/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26;3-2(4,5)1(6)7/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37);(H,6,7)/t27-,28-,29-;/m0./s1
- InChI Key: QIXVEBLWELMLGM-BJRQXHFHSA-N
- SMILES: CC(C[C@H](NC([C@@H](N)CCC1=CC=CC=C1)=O)C(N[C@H](C(OCC2=CC=CC=C2)=O)CC3=CC=CC=C3)=O)C.O=C(O)C(F)(F)F
Computed Properties
- Exact Mass: 643.28692049g/mol
- Monoisotopic Mass: 643.28692049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 46
- Rotatable Bond Count: 18
- Complexity: 823
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 148Ų
L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L47010-1g |
(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate |
875309-83-4 | 98% | 1g |
¥4872.0 | 2022-04-27 | |
| ChemScence | CS-M3178-1g |
L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester monotrifluoroacetate |
875309-83-4 | 1g |
$300.0 | 2022-04-01 | ||
| A2B Chem LLC | AH85499-1g |
L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) |
875309-83-4 | 95+% | 1g |
$523.00 | 2024-04-19 | |
| Ambeed | A1168195-100mg |
(S)-Benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate |
875309-83-4 | 98% | 100mg |
$137.0 | 2025-04-16 | |
| Ambeed | A1168195-250mg |
(S)-Benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate |
875309-83-4 | 98% | 250mg |
$178.0 | 2025-04-16 | |
| Ambeed | A1168195-1g |
(S)-Benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate |
875309-83-4 | 98% | 1g |
$455.0 | 2025-04-16 |
L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) Suppliers
L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate)
Recent Advances in the Study of L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) (CAS: 875309-83-4)
The compound L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) (CAS: 875309-83-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This peptide derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including enzyme inhibition and targeted drug delivery. Recent studies have focused on elucidating its biochemical properties, synthetic pathways, and pharmacological activities, providing valuable insights for further development.
One of the key areas of research has been the synthesis and optimization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing production costs. The researchers employed solid-phase peptide synthesis (SPPS) combined with trifluoroacetic acid (TFA) deprotection, achieving a high degree of stereochemical control. This advancement is particularly significant for scaling up production for preclinical and clinical studies.
In addition to synthetic improvements, the pharmacological properties of L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate) have been extensively investigated. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its potent inhibitory effects on specific proteases involved in inflammatory pathways. The compound exhibited a high binding affinity (Ki = 12 nM) and selectivity, suggesting its potential as a lead candidate for anti-inflammatory therapeutics. Molecular docking simulations further revealed key interactions with the active site residues, providing a structural basis for its efficacy.
Another notable application of this compound lies in its role as a prodrug. Research published in European Journal of Pharmaceutical Sciences (2023) explored its use in enhancing the bioavailability of hydrophobic drugs. The phenylmethyl ester moiety was found to facilitate membrane permeability, while the monotrifluoroacetate salt form improved solubility. These findings highlight its versatility in drug formulation and delivery systems.
Despite these advancements, challenges remain in the clinical translation of L-Phenylalanine, (αS)-α-aminobenzenebutanoyl-L-leucyl-, phenylmethyl ester (monotrifluoroacetate). Issues such as metabolic stability and potential off-target effects need to be addressed through further pharmacokinetic and toxicological studies. However, the compound's unique structural and functional properties continue to make it a promising candidate for future drug development.
In conclusion, recent research on CAS: 875309-83-4 has significantly advanced our understanding of its synthetic, biochemical, and pharmacological characteristics. These studies underscore its potential as a therapeutic agent and a tool for chemical biology. Continued investigation into its mechanisms and applications will likely yield further breakthroughs in the coming years.
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